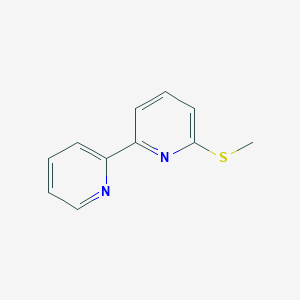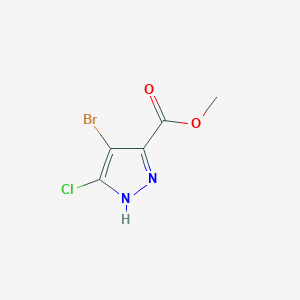![molecular formula C5H8N4O B13132847 1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane . The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
Industrial production methods for 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization and cycloaddition reactions to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the oxetane and triazole rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the triazole ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole ring without the oxetane moiety.
Oxetane: A four-membered ring containing one oxygen atom without the triazole moiety.
1-(Oxetan-3-yl)-1H-1,2,3-triazole: A compound similar to 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine but without the amine group
Uniqueness
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the oxetane and triazole rings, which imparts distinct physicochemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-(oxetan-3-yl)triazol-4-amine |
InChI |
InChI=1S/C5H8N4O/c6-5-1-9(8-7-5)4-2-10-3-4/h1,4H,2-3,6H2 |
InChI Key |
FCWBVTAEQJWWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


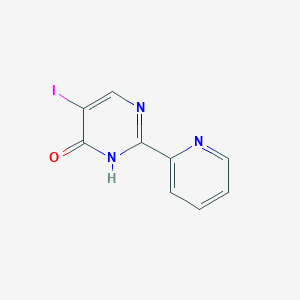
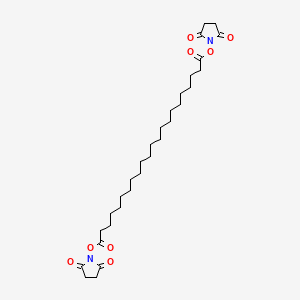
![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
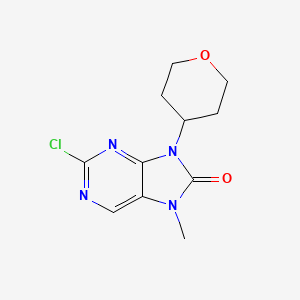
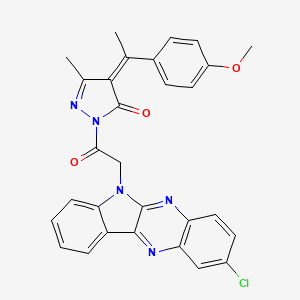
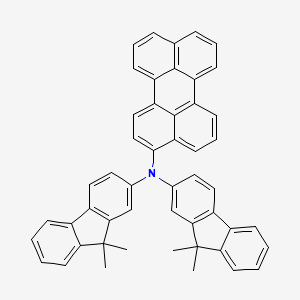
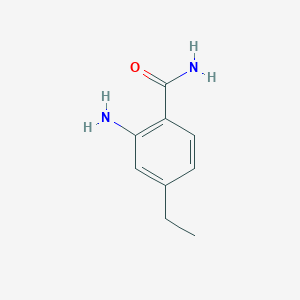
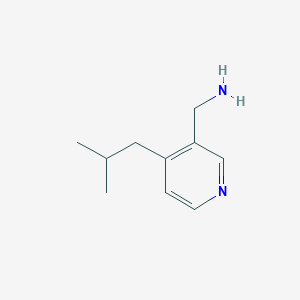
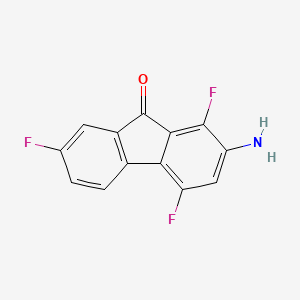
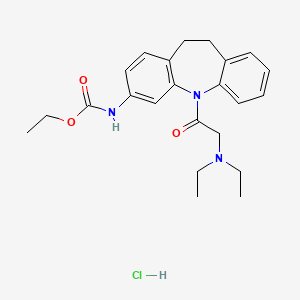
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

